![molecular formula C13H17NO3 B1275961 3-[(2-Ethylbutanoyl)amino]benzoic acid CAS No. 915923-97-6](/img/structure/B1275961.png)

3-[(2-Ethylbutanoyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

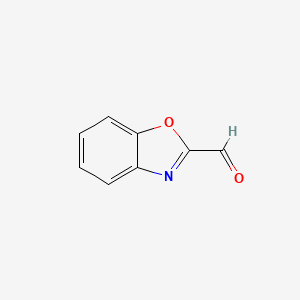

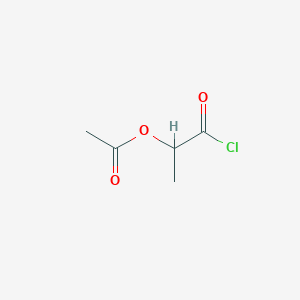

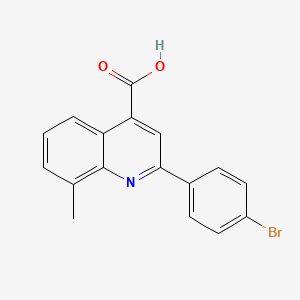

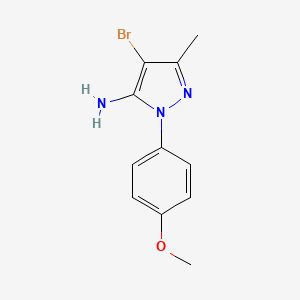

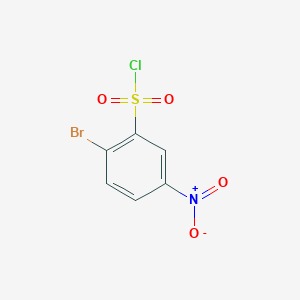

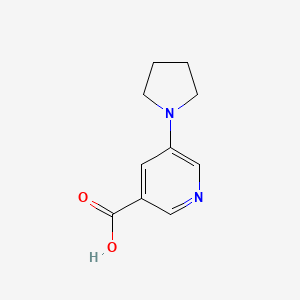

“3-[(2-Ethylbutanoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 915923-97-6 . It has a molecular weight of 235.28 . The IUPAC name for this compound is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Alkylation and Addition Reactions : 3-[(2-Ethylbutanoyl)amino]benzoic acid derivatives are explored in the context of alkylation and addition reactions, particularly in the formation of enantiomerically pure 3-aminobutanoic acid derivatives. These reactions are fundamental in synthesizing various organic compounds (Seebach & Estermann, 1987), (Estermann & Seebach, 1988).

Electrochemical Properties in Polymer Films : The inclusion of N-benzoyl derivatives of isoleucine, which is structurally related to this compound, enhances the electrochemical properties of conductive polymer films. This has implications in developing materials for energy storage (Kowsari et al., 2018).

Biochemical Applications

- Biosynthesis of 3-Amino-benzoic Acid : In the field of microbial biosynthesis, this compound derivatives are relevant in the production of 3-amino-benzoic acid, a crucial building block in various biologically active compounds. The use of engineered microbial systems demonstrates the versatility of these derivatives in biosynthetic processes (Zhang & Stephanopoulos, 2016).

Synthetic Methodologies

- Derivatives Synthesis and Characterization : Studies on the synthesis and characterization of N-benzoyl amino acid ethyl esters, which are structurally related to this compound, provide insight into the synthesis of complex organic compounds and their potential applications in various fields (Savage et al., 2005), (Savage et al., 2006).

Crystal Structure and Chemical Properties

- Crystallographic Analysis : Investigations into the crystal structure of related compounds, such as ethyl-Z-3-amino-2-benzoyl-2-butenoate, contribute to understanding the structural and chemical properties of this compound derivatives. This research is fundamental in the field of chemical crystallography (Fallon et al., 1980).

Antimicrobial and Antiproliferative Potential

- Biological Activities : Studies on derivatives of benzoic acid, like 3,5-dinitro-4-methoxyamino-benzoic acid, provide insights into the antimicrobial and anti-proliferative potential of these compounds. This research is significant for developing new pharmaceuticals and understanding the biological activity of similar compounds (Zarafu, 2020).

Wirkmechanismus

Target of Action

It is structurally similar to aminobenzoic acid and benzoic acid , which are known to interact with various proteins and enzymes in the body.

Mode of Action

Based on its structural similarity to aminobenzoic acid and benzoic acid, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Aminobenzoic acid, a structurally similar compound, is known to be involved in the synthesis of folic acid, a crucial vitamin for dna synthesis and repair .

Eigenschaften

IUPAC Name |

3-(2-ethylbutanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROVTCQGMDLCEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406486 |

Source

|

| Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-97-6 |

Source

|

| Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)

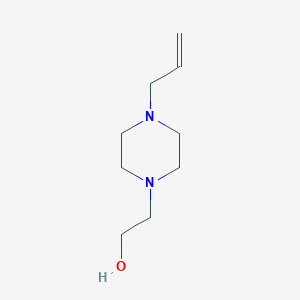

![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)